3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol
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Overview
Description
3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol is a compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyrrolopyrimidine core with an amino group at the 4-position and a phenol group at the 3-position.
Preparation Methods
The synthesis of 3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with phenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with ammonia or an amine to introduce the amino group at the 4-position .
Chemical Reactions Analysis
3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents such as sodium borohydride.
Scientific Research Applications
3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors.
Biology: The compound is studied for its potential as an inhibitor of protein kinases, which are enzymes involved in various cellular processes.
Medicine: Due to its kinase inhibitory activity, it is explored for its potential therapeutic applications in cancer treatment.
Mechanism of Action
The mechanism of action of 3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol involves its interaction with protein kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity. This inhibition prevents the phosphorylation of downstream targets, thereby disrupting signaling pathways that are crucial for cell proliferation and survival. The compound’s ability to inhibit kinases makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol can be compared with other pyrrolopyrimidine derivatives, such as:
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also kinase inhibitors but differ in their substitution patterns and pharmacokinetic properties.
N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has shown potent activity against Mycobacterium tuberculosis and is studied for its anti-tubercular properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
344359-60-0 |
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Molecular Formula |
C12H10N4O |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol |
InChI |
InChI=1S/C12H10N4O/c13-11-10-9(5-14-12(10)16-6-15-11)7-2-1-3-8(17)4-7/h1-6,17H,(H3,13,14,15,16) |
InChI Key |
NZFYCADMFUFESM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CNC3=NC=NC(=C23)N |
Origin of Product |
United States |
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